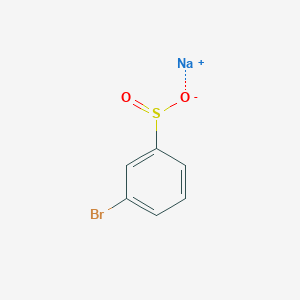

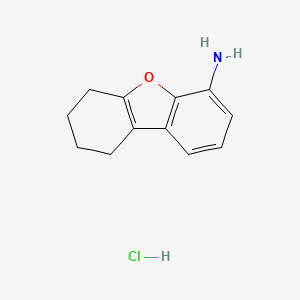

![molecular formula C10H12O2S B1324641 ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 19282-44-1](/img/structure/B1324641.png)

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

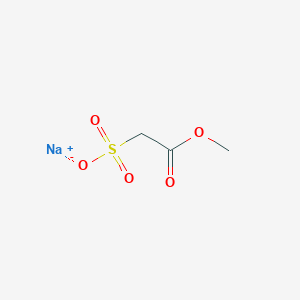

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H12O2S . It has a molecular weight of 196.27 g/mol . The IUPAC name for this compound is ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate .

Synthesis Analysis

The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate and similar compounds has been reported in the literature . For example, phenyl-tolane type liquid crystals based on 5,6-dihydro-4H-cyclopenta[b]thiophene core were synthesized by Sonogashira coupling reactions in high yields .Molecular Structure Analysis

The molecular structure of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can be represented by the InChI string: InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 . The compound has a complexity of 205 as computed by Cactvs 3.4.6.11 .Physical And Chemical Properties Analysis

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has a topological polar surface area of 54.5 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It also has three rotatable bonds .Applications De Recherche Scientifique

- Specific Scientific Field: Antimicrobial Research

- Summary of the Application: Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is used in the synthesis of novel arylidene derivatives, which have shown significant antimicrobial activity . These compounds are particularly effective against methicillin-resistant Staphylococcus aureus .

- Methods of Application or Experimental Procedures: The arylidene derivatives of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives of chloro aldehyde were prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .

- Results or Outcomes: The synthesized compounds were characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy and X-ray single-crystal analysis . Most of the compounds tested showed good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . In particular, compound 9f emerged as an effective antibacterial agent and may be a potential candidate for future drug discovery and development .

Additionally, a related compound, 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene, has been used in the development of semiconducting polymers due to its effective conjugation and lower band gap .

Additionally, a related compound, 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene, has been used in the development of semiconducting polymers due to its effective conjugation and lower band gap .

Propriétés

IUPAC Name |

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKXSJXOYHFWPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

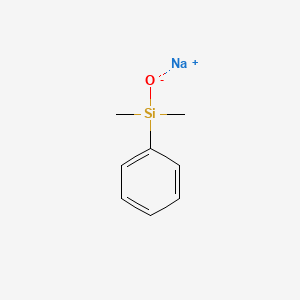

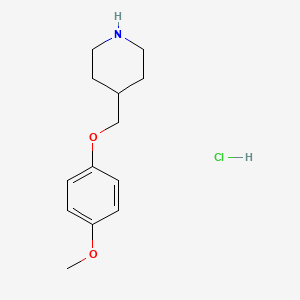

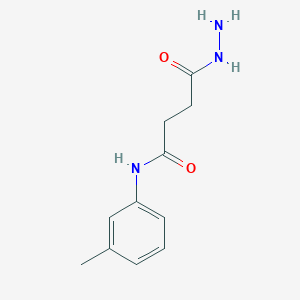

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)